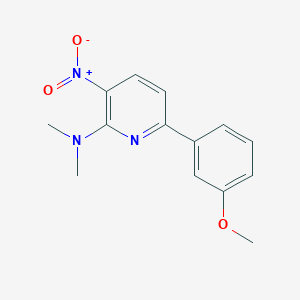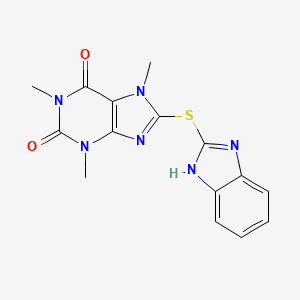
6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine" falls into the category of substituted pyridinamines, which are known for their diverse pharmacological activities and are often studied for their chemical and physical properties. The literature provides insights into various substituted pyridinamines, though specific information on this compound is limited.
Synthesis Analysis
While direct synthesis methods for this specific compound are not extensively documented, related compounds are synthesized through various chemical pathways, including low-temperature aryl bromide-to-alcohol conversions, Hantzsch condensation reactions, and multicomponent one-pot synthesis techniques. These methods hint at potential approaches for synthesizing "6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine" through analogous chemical reactions and structural analogies (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural analysis of similar compounds reveals that substituted pyridinamines typically exhibit a range of molecular conformations influenced by their substituents. X-ray crystallography studies can provide detailed information on their crystal and molecular structures, showcasing how substituents affect overall molecular geometry and conformation (Moustafa & Girgis, 2007).
科学的研究の応用
Electrochemical Behavior and Chemical Reactivity
- The electrochemical behavior of related compounds, such as dihydropyridine derivatives, has been studied in various mediums. These studies focus on the reduction and oxidation processes, leading to different chemical structures and potential applications in synthesizing complex organic molecules (David et al., 1995).
Structural Analysis and Molecular Engineering
- Investigations into the crystal structure of calcium channel antagonists, including dihydropyridine derivatives, reveal their molecular conformations. Such studies are crucial for understanding the interaction mechanisms with biological receptors and can guide the design of new therapeutic agents (Wang et al., 1989).
Insecticidal Activity
- Pyridine derivatives have been synthesized and tested for their insecticidal properties against various pests. The structural modification of these compounds affects their bioactivity, offering potential applications in agriculture and pest management (Bakhite et al., 2014).
Corrosion Inhibition
- Certain pyridine derivatives have demonstrated significant effectiveness as corrosion inhibitors for metals. Their application can be particularly beneficial in protecting industrial equipment and infrastructure from corrosive processes (Sudheer & Quraishi, 2014).
Pharmacological Potential
- The structural and functional analysis of dihydropyridine derivatives as calcium channel antagonists highlights their potential in developing new drugs for cardiovascular diseases. The relationship between molecular structure and pharmacological activity provides a foundation for designing more effective therapeutic agents (Fossheim et al., 1982).
特性
IUPAC Name |
6-(3-methoxyphenyl)-N,N-dimethyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(2)14-13(17(18)19)8-7-12(15-14)10-5-4-6-11(9-10)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVQPJHSZGVDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)C2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-N,N-dimethyl-3-nitro-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5587307.png)
![6-(3-nitrophenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B5587312.png)
![3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5587325.png)
![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5587349.png)
![N-allyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B5587352.png)
![2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587358.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5587368.png)
![N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5587376.png)
![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)
![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)